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Compound of Interest

Compound Name: 4-Chloro-2,3-dihydrobenzofuran

Cat. No.: B1589167

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran (CAS: 289058-20-4)

This document provides a comprehensive technical overview of 4-Chloro-2,3-
dihydrobenzofuran, a heterocyclic building block of increasing importance in medicinal
chemistry and materials science. As researchers and drug development professionals,
understanding the fundamental properties, synthesis, and reactivity of such intermediates is
paramount to accelerating innovation. This guide moves beyond a simple recitation of facts to
provide field-proven insights into its handling, characterization, and strategic application.

Introduction and Strategic Importance

4-Chloro-2,3-dihydrobenzofuran (Molecular Formula: CsH7CIO) is a substituted
dihydrobenzofuran, a privileged scaffold found in numerous natural products and synthetic
compounds with significant biological activity.[1][2] The dihydrobenzofuran core is a key
component in molecules designed as anticancer, anti-inflammatory, and antimicrobial agents.
[3][4] The specific substitution pattern of this compound—a chlorine atom at the 4-position—
offers a versatile handle for further chemical modification, making it a valuable starting material
for the synthesis of complex molecular targets.[5] Its utility has been demonstrated as an
intermediate in the synthesis of various biologically active compounds, positioning it as a key
asset for pharmaceutical research and development.[5]

Physicochemical and Computed Properties
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A thorough understanding of a compound's physical properties is the foundation of its effective
application in synthesis and formulation. The key properties for 4-Chloro-2,3-
dihydrobenzofuran are summarized below. These values are critical for planning reactions,
purification protocols, and ensuring safe handling.

Property Value Source
CAS Number 289058-20-4 [6][7]
Molecular Formula CsH7CIO [5]1[6]
Molecular Weight 154.59 g/mol [61[7]
Appearance Liquid [8]
Boiling Point 232.7 °C at 760 mmHg [519]
Density 1.272 g/cm3 [5][9]
Flash Point 99.4 °C [5119]
Refractive Index 1.577 [519]
XLogP3-AA 2.6 [7]
Topological Polar Surface Area 9.2 A2 [7]
Complexity 126 [7]

Proposed Synthesis and Purification Protocol

While specific, peer-reviewed synthetic procedures for 4-Chloro-2,3-dihydrobenzofuran are
not widely published, a logical and robust pathway can be devised based on established
benzofuran synthesis methodologies.[10] The following protocol represents a rational approach
for its preparation in a laboratory setting, starting from commercially available 2,6-
dichlorophenol.

Rationale for Synthetic Design

The proposed two-step synthesis involves an initial Williamson ether synthesis to introduce the
two-carbon unit that will form the dihydrofuran ring, followed by an intramolecular cyclization.
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This approach is chosen for its reliability and use of common, well-understood reactions. The
choice of reagents and conditions is designed to maximize yield while minimizing side
reactions.

Step 1: Williamson Ether Synthesis

2,6-Dichlorophenol

2-Bromoethanol, K2CO3, Acetone

2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

ntermediate

Step 2: Intramolecular Cyclization (Friedel-Crafts type)

2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

Polyphosphoric Acid (PPA), Heat

4-Chloro-2,3-dihydrobenzofuran

Purification
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Caption: Proposed two-step synthesis workflow for 4-Chloro-2,3-dihydrobenzofuran.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

e Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2,6-dichlorophenol (1 equiv.), potassium carbonate (K2COs, 2.5 equiv.), and
acetone (250 mL).

» Reagent Addition: Add 2-bromoethanol (1.2 equiv.) to the stirring suspension.

e Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

o Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate
the filtrate under reduced pressure to yield the crude intermediate. This intermediate can
often be used in the next step without further purification.

Causality Insight: Potassium carbonate is used as a base to deprotonate the phenol, forming a
phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sn2
reaction with 2-bromoethanol.[11] An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to 4-Chloro-2,3-dihydrobenzofuran

e Setup: Place the crude 2-((2,6-dichlorophenyl)oxy)ethan-1-ol (1 equiv.) in a flask and add
polyphosphoric acid (PPA, ~10x by weight).

e Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction is
typically accompanied by a color change. Monitor via TLC or GC-MS.

e Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl
acetate or dichloromethane (3 x 100 mL).
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» Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution (to neutralize any remaining acid) and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2,3-
dihydrobenzofuran.

Causality Insight: Polyphosphoric acid acts as both a strong acid and a dehydrating agent. It
protonates the hydroxyl group, converting it into a good leaving group (water). The resulting
carbocation intermediate is then attacked by the electron-rich aromatic ring in an intramolecular
electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to cyclization. The
ortho-chlorine atom directs the cyclization to the adjacent unsubstituted carbon, while the other
chlorine is eliminated.

Purification Protocol

The crude product typically requires purification to remove unreacted starting materials and
polymeric byproducts.

e Technique: Flash column chromatography is the method of choice for purifying neutral
organic compounds.[12]

o Stationary Phase: Silica gel (230-400 mesh).

o Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity
mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if
necessary. The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the
product on TLC.

e Procedure:

Dissolve the crude oil in a minimal amount of dichloromethane.

[¢]

[e]

Adsorb the sample onto a small amount of silica gel and dry it.

[e]

Load the dried sample onto the column.

o

Elute with the chosen solvent system, collecting fractions.
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o Analyze fractions by TLC and combine those containing the pure product.

o Remove the solvent under reduced pressure to yield the purified 4-Chloro-2,3-
dihydrobenzofuran as an oil or liquid.[8]

Structural Elucidation and Anticipated
Spectroscopic Data

Confirmation of the final structure is achieved through a combination of spectroscopic methods.
While experimental spectra for this specific compound are not readily available in public
databases, we can predict the key features based on the analysis of structurally similar
dihydrobenzofurans.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

Anticipated *H NMR Data Anticipated 3C NMR Data

(CDCls, 400 MHz) (CDCls, 100 MHz)

Chemical Shift (5, ppm) Assignment Chemical Shift (5, ppm)
~7.1-7.2 (, 1H) Ar-H (C6-H) ~ 156-158
~6.8-6.9 (d, 1H) Ar-H (C7-H) ~129-131
~6.7-6.8 (d, 1H) Ar-H (C5-H) ~128-130
~4.6 (t, 2H, J= 8.8 Hz) O-CHz (C2-Hz2) ~122-124
~3.2(t,2H,J=8.8 Hz) Ar-CHz (C3-Hz) ~118-120
~109-111

~71-73

~29-31

Analytical Rationale: The aromatic region in the *H NMR is expected to show three distinct
signals corresponding to the ABC spin system of the trisubstituted benzene ring. The two
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methylene groups of the dihydrofuran ring will appear as two triplets, integrating to two protons
each, due to coupling with each other. In the 13C NMR spectrum, eight distinct signals are
expected: six for the aromatic carbons (four CH, two quaternary) and two for the aliphatic
carbons of the dihydrofuran ring.

Mass Spectrometry (MS)

o Expected M*: The electron ionization (El) mass spectrum should show a molecular ion peak
(M*) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity ratio of
approximately 3:1, confirming the presence of one chlorine atom.

» Key Fragmentation: A likely fragmentation pattern would involve the loss of a chlorine atom
(IM-CI]*) or cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy

e Ar-H stretch: Peaks just above 3000 cm~1.

C-H aliphatic stretch: Peaks just below 3000 cm~1.

C=C aromatic stretch: Peaks in the 1450-1600 cm~1 region.

C-0O ether stretch: A strong, characteristic peak in the 1200-1250 cm~1 region.

C-Cl stretch: A peak in the 700-800 cm~* region.

Reactivity and Strategic Applications

The chemical reactivity of 4-Chloro-2,3-dihydrobenzofuran is governed by its functional
groups: the chlorinated aromatic ring and the dihydrofuran moiety.
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4-Chloro-2,3-dihydrobenzofuran

Pd catalyst,
Boronic Acid/Amine

HNO3/H2504 NBS or KMnO4

Aromatic Ring Reactions Dihydrofuran Ring Reactions

Electrophilic Aromatic Cross-Coupling Benzylic Functionalization
Substitution (Nitration, etc.) (Suzuki, Buchwald-Hartwig) (e.g., Oxidation at C3)

Click to download full resolution via product page
Caption: Key reactivity pathways for 4-Chloro-2,3-dihydrobenzofuran.

» Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, such
as nitration or acylation. The existing chloro and alkoxy groups will direct incoming
electrophiles, although conditions must be carefully controlled to avoid side reactions.

e Cross-Coupling Reactions: The aryl chloride provides a reactive site for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is a powerful strategy
for introducing new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly

complex derivatives.

e Benzylic Functionalization: The methylene group at the C3 position is benzylic and may be
susceptible to radical halogenation or oxidation under specific conditions.

Its primary application is as a versatile intermediate. For instance, it serves as a precursor for
synthesizing compounds like 2,3-dihydro-1-benzofuran-4-carbaldehyde and is a known
downstream product for the synthesis of Tasimelteon, a melatonin receptor agonist.[5]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally
available, prudent laboratory practices should be followed based on data for structurally related
chlorinated aromatic ethers and heterocyclic compounds.[15][16]
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o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles, and a lab coat.[16]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors.[15] Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
[16][17]

o First Aid:

o

Skin Contact: Immediately wash with plenty of soap and water.[15]

[¢]

Eye Contact: Rinse cautiously with water for several minutes.[15]

[e]

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

[e]

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[15]

Conclusion

4-Chloro-2,3-dihydrobenzofuran is a valuable and versatile building block for chemical
synthesis, particularly in the realm of pharmaceutical drug discovery. Its strategic importance is
derived from the privileged dihydrobenzofuran core and the reactive aryl chloride handle. While
detailed synthetic literature is sparse, its preparation is achievable through established organic
chemistry principles. A comprehensive understanding of its properties, reactivity, and handling,
as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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